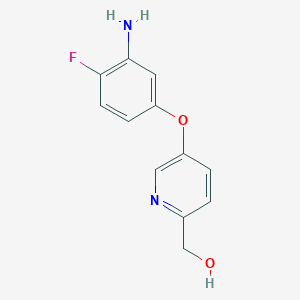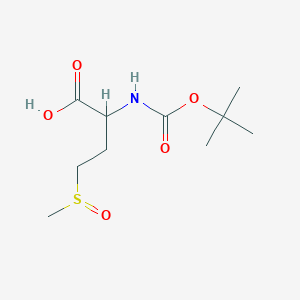
Boc-Met(O)-Oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Met(O)-Oh is a compound of significant interest in the field of organic chemistry. It is known for its role as a potent inhibitor of the cysteine protease Cathepsin B. This compound has a molecular formula of C10H19NO5S and a molecular weight of 265.33 g/mol . Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Métodos De Preparación
Análisis De Reacciones Químicas
Boc-Met(O)-Oh undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butoxycarbonyl group can be removed under acidic conditions, making the compound useful in peptide synthesis . Common reagents used in these reactions include methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has numerous applications in scientific research. It is used in the synthesis of dipeptides and other complex organic molecules . In biomedical research, it serves as an inhibitor of cysteine protease Cathepsin B, which is involved in various pathological processes, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of Boc-Met(O)-Oh involves the inhibition of cysteine protease Cathepsin B. This enzyme plays a crucial role in the degradation of proteins within lysosomes. By inhibiting Cathepsin B, the compound can modulate various cellular processes, including apoptosis and autophagy. The molecular targets and pathways involved in this inhibition are still under investigation, but it is known to affect the proteolytic activity of Cathepsin B.
Comparación Con Compuestos Similares
Similar compounds to Boc-Met(O)-Oh include other tert-butoxycarbonyl-protected amino acids and their derivatives . These compounds share the common feature of having a Boc protecting group, which makes them useful in peptide synthesis. this compound is unique in its ability to inhibit Cathepsin B, setting it apart from other Boc-protected amino acids.
Propiedades
Fórmula molecular |
C10H19NO5S |
|---|---|
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
Clave InChI |
FVSDTYGQCVACMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


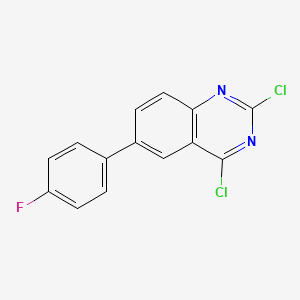
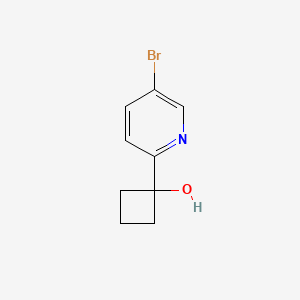
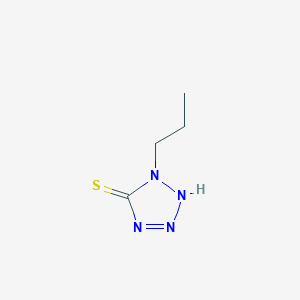
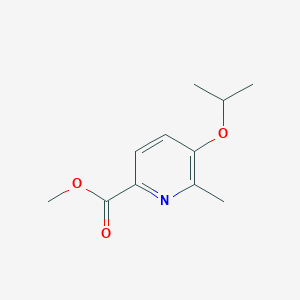
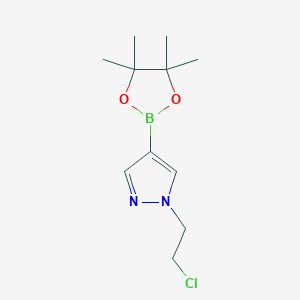
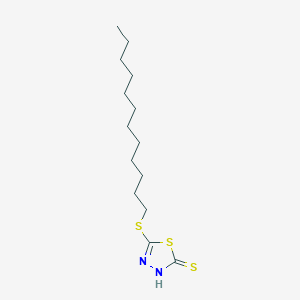
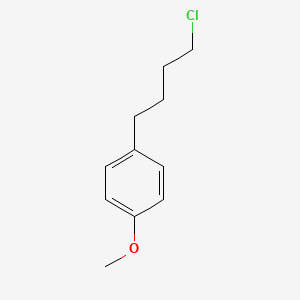
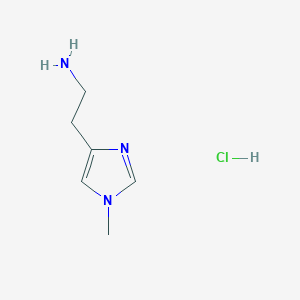
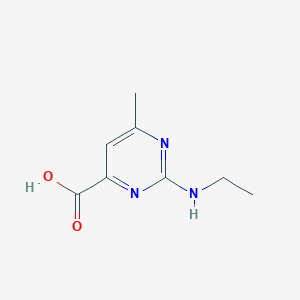
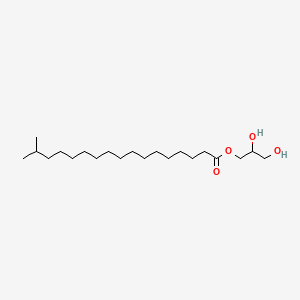

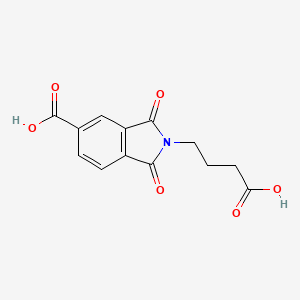
![1H-Pyrrolo[2,3-B]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8814081.png)
